{(4Z)-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}acetonitrile
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Overview
Description
The compound (4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-2-THIOXO-1,3-DIAZASPIRO[45]DEC-1-YL)METHYL CYANIDE is a complex organic molecule with a unique structure that includes a spirocyclic framework, a thioxo group, and a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-2-THIOXO-1,3-DIAZASPIRO[4.5]DEC-1-YL)METHYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the thioxo group and the cyanide functional group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-2-THIOXO-1,3-DIAZASPIRO[4.5]DEC-1-YL)METHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyanide group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the cyanide group results in primary amines.
Scientific Research Applications
(4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-2-THIOXO-1,3-DIAZASPIRO[4.5]DEC-1-YL)METHYL CYANIDE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.
Materials Science: The spirocyclic framework and functional groups make this compound a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Chemical Biology:
Mechanism of Action
The mechanism by which (4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-2-THIOXO-1,3-DIAZASPIRO[4.5]DEC-1-YL)METHYL CYANIDE exerts its effects involves interactions with specific molecular targets. The thioxo group and cyanide functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the spirocyclic structure may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-2-OXO-1,3-DIAZASPIRO[4.5]DEC-1-YL)METHYL CYANIDE: This compound differs by having an oxo group instead of a thioxo group, which can affect its reactivity and biological activity.
(4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-2-THIOXO-1,3-DIAZASPIRO[4.5]DEC-1-YL)METHYL AMINE:
Uniqueness
The uniqueness of (4-{[2,2-DIMETHYL-1-(PHENOXYMETHYL)PROPYL]IMINO}-2-THIOXO-1,3-DIAZASPIRO[4.5]DEC-1-YL)METHYL CYANIDE lies in its combination of a spirocyclic framework, thioxo group, and cyanide functional group. This combination provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.
Properties
Molecular Formula |
C22H30N4OS |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
2-[4-(3,3-dimethyl-1-phenoxybutan-2-yl)imino-2-sulfanylidene-1,3-diazaspiro[4.5]decan-1-yl]acetonitrile |
InChI |
InChI=1S/C22H30N4OS/c1-21(2,3)18(16-27-17-10-6-4-7-11-17)24-19-22(12-8-5-9-13-22)26(15-14-23)20(28)25-19/h4,6-7,10-11,18H,5,8-9,12-13,15-16H2,1-3H3,(H,24,25,28) |
InChI Key |
YAWSLUMWOXCJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(COC1=CC=CC=C1)N=C2C3(CCCCC3)N(C(=S)N2)CC#N |
Origin of Product |
United States |
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